molecular formula C4H6N4O2 B1310432 (5-methyl-1H-tetrazol-1-yl)acetic acid CAS No. 21743-55-5

(5-methyl-1H-tetrazol-1-yl)acetic acid

Cat. No.: B1310432
CAS No.: 21743-55-5
M. Wt: 142.12 g/mol
InChI Key: QMGRTPHVXPNNBK-UHFFFAOYSA-N
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Description

(5-methyl-1H-tetrazol-1-yl)acetic acid is a heterocyclic compound that contains a tetrazole ring. Tetrazoles are known for their stability and versatility in various chemical reactions.

Mechanism of Action

Target of Action

Tetrazoles and their derivatives are known to play a significant role in medicinal and pharmaceutical applications . They often serve as metabolism-resistant isosteric replacements for carboxylic acids .

Mode of Action

The mode of action of (5-methyl-1H-tetrazol-1-yl)acetic acid involves its interaction with its targets, leading to various biochemical changes. Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .

Biochemical Pathways

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may have unique pharmacokinetic properties that contribute to their bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They can also react vigorously when exposed to shock, fire, and heat on friction . Therefore, the environment in which this compound is used or stored can significantly impact its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1H-tetrazol-1-yl)acetic acid typically involves the cycloaddition of nitriles with sodium azide. One common method includes the use of zinc salts as catalysts in an aqueous environment . Another approach involves the use of microwave irradiation to accelerate the reaction, which can be performed in solvents like dimethylformamide . The reaction conditions often require moderate temperatures and can yield high purity products.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent and mild reaction conditions to minimize environmental impact . The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1H-tetrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc salts, and various organic solvents like dimethylformamide and acetonitrile . The reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while substitution reactions can produce a variety of substituted tetrazoles .

Scientific Research Applications

Chemistry

In chemistry, (5-methyl-1H-tetrazol-1-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a bioisostere, which can mimic the properties of other functional groups in biological systems . This makes it useful in the design of new pharmaceuticals.

Medicine

Medicinally, tetrazole derivatives are explored for their potential therapeutic effects. They are investigated for their roles in enzyme inhibition and as antimicrobial agents .

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-methyl-1H-tetrazol-1-yl)acetic acid is unique due to its combination of a tetrazole ring with an acetic acid moiety. This structure provides a balance of stability and reactivity, making it versatile for various applications in research and industry .

Properties

IUPAC Name

2-(5-methyltetrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-3-5-6-7-8(3)2-4(9)10/h2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGRTPHVXPNNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408105
Record name (5-methyl-1H-tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21743-55-5
Record name (5-methyl-1H-tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1H-tetrazole-1-acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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